molecular formula C11H13NO2 B3021296 Ethyl Indoline-2-carboxylate CAS No. 50501-07-0

Ethyl Indoline-2-carboxylate

Cat. No. B3021296
M. Wt: 191.23 g/mol
InChI Key: KISPUTPAKVZNBI-UHFFFAOYSA-N
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Patent
US06413983B1

Procedure details

To cooled trifluoroacetic acid (40 mL) at 0° C., NaCNBH3 (1.57 g, 25 mmol) was added portionwise with stirring. The reaction mixture was stirred for 15 min, and to which indole-2-carboxylic acid ethyl ester (1.2 g, 6.35 mmol) was added slowly, then the mixture was stirred at rt for an hour. After the completion of the reaction, water (150 mL) was added to the mixture, and which was stirred for 5 hr. The reaction was extracted by CH2Cl2 (40 mL×3), then organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1) to give the desired compound (1.09 g, 90%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[BH3-]C#N.[Na+].[CH2:12]([O:14][C:15]([C:17]1[NH:18][C:19]2[C:24]([CH:25]=1)=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH3:13]>O>[CH2:12]([O:14][C:15]([CH:17]1[CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[NH:18]1)=[O:16])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for an hour
ADDITION
Type
ADDITION
Details
was added to the mixture, and which
STIRRING
Type
STIRRING
Details
was stirred for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted by CH2Cl2 (40 mL×3)
WASH
Type
WASH
Details
organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06413983B1

Procedure details

To cooled trifluoroacetic acid (40 mL) at 0° C., NaCNBH3 (1.57 g, 25 mmol) was added portionwise with stirring. The reaction mixture was stirred for 15 min, and to which indole-2-carboxylic acid ethyl ester (1.2 g, 6.35 mmol) was added slowly, then the mixture was stirred at rt for an hour. After the completion of the reaction, water (150 mL) was added to the mixture, and which was stirred for 5 hr. The reaction was extracted by CH2Cl2 (40 mL×3), then organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1) to give the desired compound (1.09 g, 90%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[BH3-]C#N.[Na+].[CH2:12]([O:14][C:15]([C:17]1[NH:18][C:19]2[C:24]([CH:25]=1)=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH3:13]>O>[CH2:12]([O:14][C:15]([CH:17]1[CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[NH:18]1)=[O:16])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for an hour
ADDITION
Type
ADDITION
Details
was added to the mixture, and which
STIRRING
Type
STIRRING
Details
was stirred for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted by CH2Cl2 (40 mL×3)
WASH
Type
WASH
Details
organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06413983B1

Procedure details

To cooled trifluoroacetic acid (40 mL) at 0° C., NaCNBH3 (1.57 g, 25 mmol) was added portionwise with stirring. The reaction mixture was stirred for 15 min, and to which indole-2-carboxylic acid ethyl ester (1.2 g, 6.35 mmol) was added slowly, then the mixture was stirred at rt for an hour. After the completion of the reaction, water (150 mL) was added to the mixture, and which was stirred for 5 hr. The reaction was extracted by CH2Cl2 (40 mL×3), then organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1) to give the desired compound (1.09 g, 90%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[BH3-]C#N.[Na+].[CH2:12]([O:14][C:15]([C:17]1[NH:18][C:19]2[C:24]([CH:25]=1)=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH3:13]>O>[CH2:12]([O:14][C:15]([CH:17]1[CH2:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[NH:18]1)=[O:16])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for an hour
ADDITION
Type
ADDITION
Details
was added to the mixture, and which
STIRRING
Type
STIRRING
Details
was stirred for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted by CH2Cl2 (40 mL×3)
WASH
Type
WASH
Details
organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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